![molecular formula C14H15NOS B7473248 N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B7473248.png)
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that belongs to the amide class of organic compounds. It has been studied extensively for its potential applications in the field of medicinal chemistry. DMTB is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mechanism of Action
The exact mechanism of action of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters like GABA and glutamate. N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has also been found to inhibit the activity of certain enzymes like COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has also been found to exhibit anticonvulsant activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various neurotransmitters and enzymes, as well as their potential therapeutic applications. However, one of the limitations of using N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for research on N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide. One area of interest is the development of new therapeutic agents based on the structure of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide. Another area of interest is the study of the potential side effects and toxicity of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for further research on the mechanisms of action of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide, as well as its potential applications in the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 2-mercaptobenzamide with 2-chloro-N,N-dimethylacetamide in the presence of a base like triethylamine. The resulting product is then purified through recrystallization from a suitable solvent.
Scientific Research Applications
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide has also been studied for its potential use as a therapeutic agent for the treatment of cancer and neurological disorders.
properties
IUPAC Name |
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-11-5-7-12(8-6-11)14(16)15(2)10-13-4-3-9-17-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKYFRZPWODDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-dimethyl-N-(thiophen-2-ylmethyl)benzamide |
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